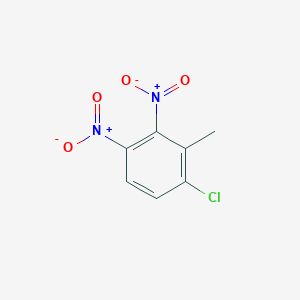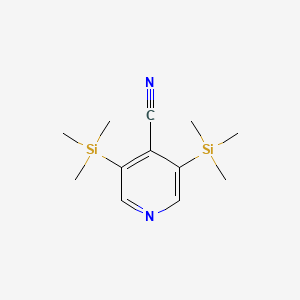
3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is an organic compound with the molecular formula C12H20N2Si2. It is characterized by the presence of two trimethylsilyl groups attached to the pyridine ring at positions 3 and 5, and a cyano group at position 4. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile typically involves the reaction of 3,5-dibromopyridine with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-120°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyano group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Amides or carboxylic acids.
Coupling Products: Biaryl compounds.
科学研究应用
3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl groups can be easily removed or substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The cyano group can undergo transformations to form other functional groups, facilitating the synthesis of a wide range of derivatives .
相似化合物的比较
- 3,5-Diiodopyridine-4-carbonitrile
- 4-Cyano-3-pyridinecarboxylic acid
- 3-Iodopyridine-2-carbonitrile
Comparison: Compared to these similar compounds, 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is unique due to the presence of two trimethylsilyl groups, which enhance its reactivity and versatility in organic synthesis. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, making the compound a valuable intermediate for the synthesis of complex molecules .
属性
IUPAC Name |
3,5-bis(trimethylsilyl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACKXRICLZHJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479393 |
Source


|
| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-49-9 |
Source


|
| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
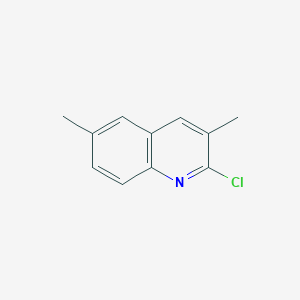
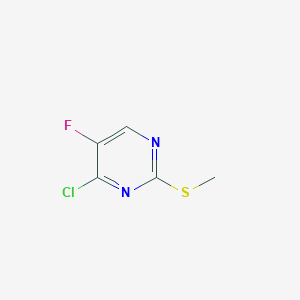
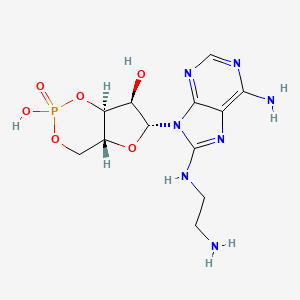
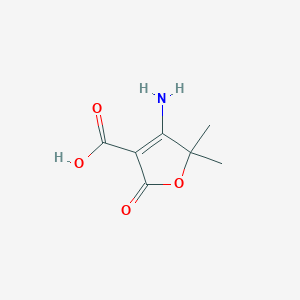
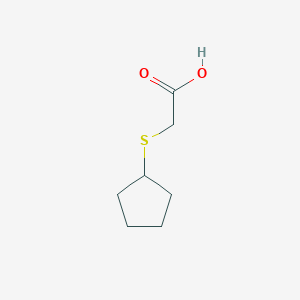
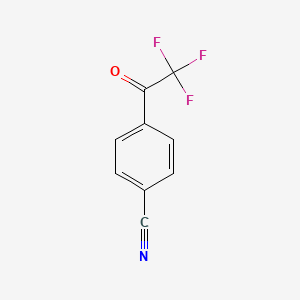
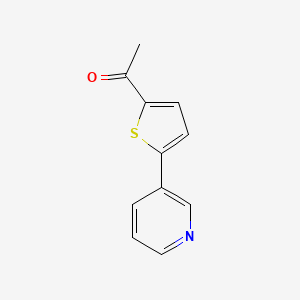
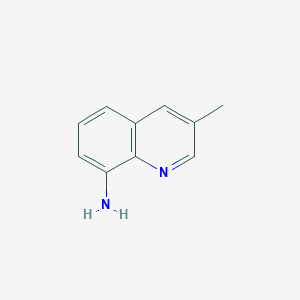
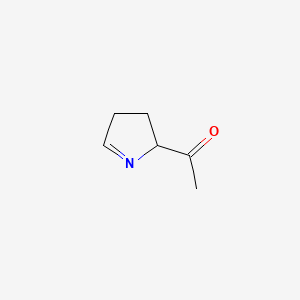
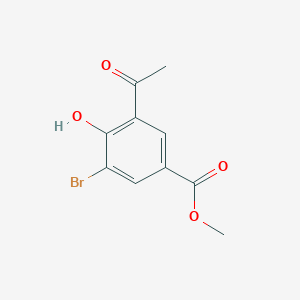

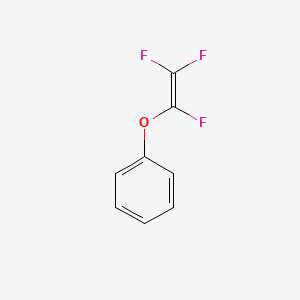
![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)
